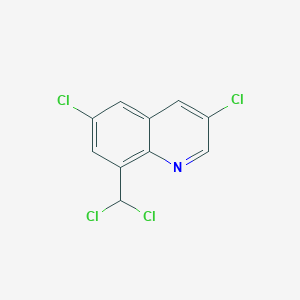

3,6-Dichlor-8-(Dichlormethyl)chinolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Levomepromazine hydrochloride, also known as methotrimeprazine, is a phenothiazine neuroleptic drug. It is primarily used as a low-potency antipsychotic with strong analgesic, hypnotic, and antiemetic properties. This compound is widely utilized in palliative care to manage intractable nausea, vomiting, and severe delirium or agitation in the final days of life .

Wissenschaftliche Forschungsanwendungen

Levomepromazinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Rezeptorinteraktionen untersucht.

Medizin: Wird häufig in der Palliativmedizin zur Symptombehandlung sowie zur Behandlung von Schizophrenie und bipolarer Störung eingesetzt.

Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Antipsychotika verwendet

5. Wirkmechanismus

Levomepromazinhydrochlorid entfaltet seine Wirkungen durch die Blockierung einer Vielzahl von Rezeptoren, darunter adrenerge Rezeptoren, Dopaminrezeptoren, Histaminrezeptoren, muskarinische Acetylcholinrezeptoren und Serotoninrezeptoren. Diese breite Rezeptorblockade trägt zu seinen antipsychotischen, analgetischen, hypnotischen und antiemetischen Eigenschaften bei. Die antipsychotische Wirkung der Verbindung ist größtenteils auf ihre Antagonisierung von Dopaminrezeptoren im Gehirn zurückzuführen .

Ähnliche Verbindungen:

Chlorpromazin: Ein weiteres Phenothiazin-Antipsychotikum mit ähnlichen Eigenschaften, aber höherer Potenz.

Promethazin: Ein Phenothiazinderivat mit starken Antihistamin-Eigenschaften.

Haloperidol: Ein hochpotentes Antipsychotikum mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Anwendungen.

Einzigartigkeit von Levomepromazinhydrochlorid: Levomepromazinhydrochlorid ist aufgrund seiner niedrigen Potenz und seiner breiten Rezeptorblockade einzigartig, wodurch es besonders in der Palliativmedizin nützlich ist, um mehrere Symptome mit einem einzigen Medikament zu behandeln. Seine starken sedativen und antiemetischen Eigenschaften unterscheiden es von anderen Antipsychotika .

Wirkmechanismus

Mode of Action

A related compound, 3,7-dichloro-8-dichloro methyl quinoline (3,7-d-8-dmq), has been studied for its selective catalytic oxidation properties

Biochemical Pathways

The biochemical pathways affected by 3,6-Dichloro-8-(dichloromethyl)quinoline are currently unknown . More research is needed to elucidate the compound’s effects on cellular pathways.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Levomepromazinhydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen Phenothiazin als Kernstruktur verwendet wird. Die Synthese umfasst in der Regel die folgenden Schritte:

Nitrierung: Phenothiazin wird nitriert, um eine Nitrogruppe einzuführen.

Reduktion: Die Nitrogruppe wird zu einer Aminogruppe reduziert.

Alkylierung: Die Aminogruppe wird alkyliert, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von Levomepromazinhydrochlorid durch großtechnische chemische Synthese unter kontrollierten Bedingungen. Der Prozess umfasst:

Reaktionsbehälter: Große Reaktionsbehälter werden verwendet, um die Nitrierungs-, Reduktions- und Alkylierungsschritte durchzuführen.

Reinigung: Das Produkt wird mithilfe von Techniken wie Kristallisation und Filtration gereinigt, um eine hohe Reinheit zu gewährleisten.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen durchgeführt, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Levomepromazinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.

Substitution: Substitutionsreaktionen können am Phenothiazinkern auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Diperoxyazelainsäure wird häufig als Oxidationsmittel verwendet.

Reduktion: Wasserstoffgas in Gegenwart eines Katalysators wird für Reduktionsreaktionen verwendet.

Substitution: Alkylhalogenide werden für Alkylierungsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Sulfoxide: Werden bei Oxidationsreaktionen gebildet.

Aminoderivate: Werden bei Reduktionsreaktionen gebildet.

Alkylierte Produkte: Werden bei Substitutionsreaktionen gebildet.

Vergleich Mit ähnlichen Verbindungen

Chlorpromazine: Another phenothiazine antipsychotic with similar properties but higher potency.

Promethazine: A phenothiazine derivative with strong antihistamine properties.

Haloperidol: A high-potency antipsychotic with a different chemical structure but similar therapeutic uses.

Uniqueness of Levomepromazine Hydrochloride: Levomepromazine hydrochloride is unique due to its low potency and broad receptor blockade, making it particularly useful in palliative care for managing multiple symptoms with a single medication. Its strong sedative and antiemetic properties set it apart from other antipsychotics .

Eigenschaften

IUPAC Name |

3,6-dichloro-8-(dichloromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODZEOBSBQWQBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517905 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84087-44-5 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

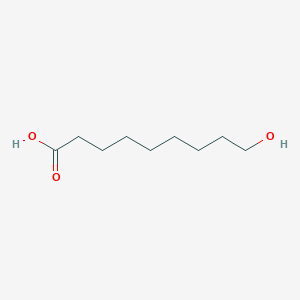

![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)

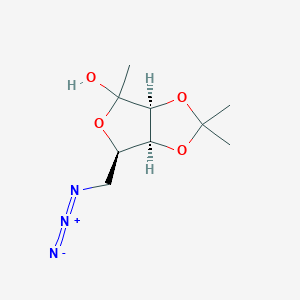

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)

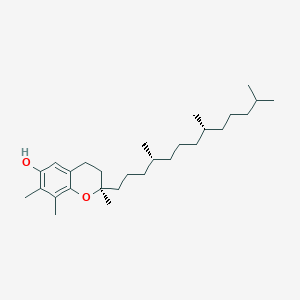

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)

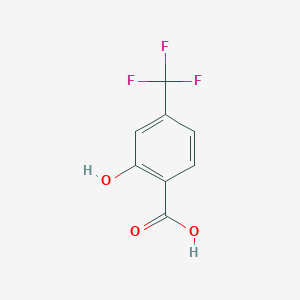

![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)